[5-(propan-2-yloxy)pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Propan-2-yloxy)pyridin-2-yl]methanol: is an organic compound with the molecular formula C₉H₁₃NO₂ It is a derivative of pyridine, featuring a methanol group attached to the second carbon of the pyridine ring and a propan-2-yloxy group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol typically begins with pyridine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Propan-2-yloxy)pyridin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol or propan-2-yloxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [5-(Propan-2-yloxy)pyridin-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which [5-(propan-2-yloxy)pyridin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
[5-(Methoxy)pyridin-2-yl]methanol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
[5-(Ethoxy)pyridin-2-yl]methanol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
[5-(Butoxy)pyridin-2-yl]methanol: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness:
Functional Group Variation: The presence of the propan-2-yloxy group in [5-(propan-2-yloxy)pyridin-2-yl]methanol provides unique steric and electronic properties compared to its analogs.
Reactivity: The compound’s reactivity can differ significantly due to the size and nature of the propan-2-yloxy group, influencing its behavior in chemical reactions and biological systems.
Properties
CAS No. |
1198166-00-5 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.